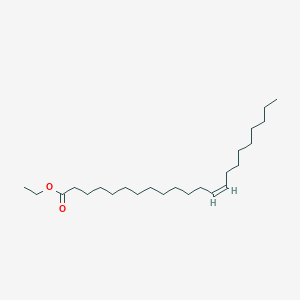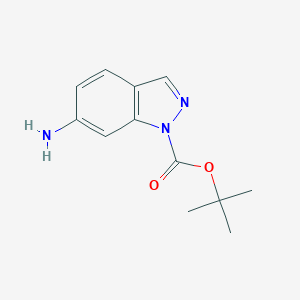
Tetrahydro-2H-pyran-4-carboxamid
Übersicht
Beschreibung
Tetrahydro-2H-pyran-4-carboxamide is an organic compound with the molecular formula C6H11NO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with ammonia or an amine. One common method is the amidation reaction, where the carboxylic acid is converted to its corresponding amide using reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
In industrial settings, the production of tetrahydro-2H-pyran-4-carboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines and alcohols
Major Products Formed
Oxidation: Tetrahydro-2H-pyran-4-carboxylic acid
Reduction: Tetrahydro-2H-pyran-4-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wirkmechanismus
The mechanism of action of tetrahydro-2H-pyran-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, some derivatives of tetrahydro-2H-pyran-4-carboxamide are known to inhibit specific enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom, used as a solvent and intermediate in organic synthesis.
Tetrahydro-2H-pyran-4-carboxylic acid: The carboxylic acid derivative of tetrahydro-2H-pyran, used in the synthesis of amides and esters.
Tetrahydro-2H-pyran-4-methanol: The alcohol derivative of tetrahydro-2H-pyran, used as an intermediate in the synthesis of various chemicals.
Uniqueness
Tetrahydro-2H-pyran-4-carboxamide is unique due to its amide functional group, which imparts specific chemical and biological properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .
Eigenschaften
IUPAC Name |
oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOYLVBDCVINQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526525 | |
| Record name | Oxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344329-76-6 | |
| Record name | Oxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2H-pyran-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for tetrahydro-2H-pyran-4-carboxamide derivatives discussed in these research papers?
A1: These compounds act as 5-lipoxygenase (5-LO) inhibitors. [, , , , ] 5-LO is a key enzyme in the arachidonic acid pathway, responsible for the production of leukotrienes, potent inflammatory mediators. By inhibiting 5-LO, these compounds prevent leukotriene synthesis, thereby reducing inflammation. [, ]
Q2: What structural modifications have been explored to improve the pharmaceutical properties of tetrahydro-2H-pyran-4-carboxamide-based 5-LO inhibitors?
A2: Researchers have focused on modifying the substituents on the phenyl ring attached to the tetrahydro-2H-pyran-4-carboxamide core. For instance, replacing a methoxy group with a carboxamide group led to the discovery of 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454). This change decreased lipophilicity, resulting in improved metabolic stability, bioavailability, and a better toxicological profile. [] Further modifications involved exploring various heterocyclic substituents on the phenylthio moiety to optimize inhibitory potency and pharmacokinetic properties. [, ] This led to the development of 4-{3-[4-(2-methyl-1H-imidazol-1-yl)phenylthio]}phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,610), a compound with promising characteristics for further development. []
Q3: How does the in vitro activity of these compounds translate to in vivo efficacy?
A4: Studies with CJ-13,610 demonstrate a good correlation between in vitro and in vivo data. The compound showed potent inhibition of 5-LO in both enzyme-based assays and human blood cells. [, ] Importantly, the concentrations needed for inhibition in these in vitro systems correlated well with the plasma exposures required to achieve efficacy in animal models of inflammation. [, ] This suggests that in vitro data can be valuable for predicting the in vivo efficacy of these 5-LO inhibitors.
Q4: Which cytochrome P450 (CYP) enzymes are primarily involved in the metabolism of CJ-13,610?
A5: Research indicates that CYP3A4 and 3A5 are the major enzymes responsible for the metabolism of CJ-13,610 in humans. This finding was supported by studies using cDNA-expressed CYP enzymes and the CYP3A4/5 inhibitor ketoconazole. [] Understanding the metabolic pathways of drug candidates is crucial for predicting potential drug-drug interactions and for guiding dose selection in clinical trials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)





![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)



